molecular formula C11H18S4 B099282 1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane CAS No. 17749-59-6

1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane

Cat. No.: B099282
CAS No.: 17749-59-6
M. Wt: 278.5 g/mol
InChI Key: DCANKSDUFUXDOE-UHFFFAOYSA-N
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Description

1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane is a unique organic compound characterized by its adamantane-like structure with sulfur atoms replacing some of the carbon atoms. This compound has the molecular formula C₁₁H₁₈S₄ and a molecular weight of 278.52 g/mol . It is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane typically involves the reaction of adamantane derivatives with sulfur-containing reagents. One common method is the aminomethylation of 3,5,7,9-pentamethyl-2,4,6,8-tetrathiaadamantane-l-thiol . This process involves the use of aminomethylating agents under controlled conditions to introduce the desired functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: A hydrocarbon with a similar cage-like structure but without sulfur atoms.

    Thioadamantane: Similar to adamantane but with sulfur atoms replacing some carbon atoms.

    Tetrathiaadamantane: A compound with four sulfur atoms in the adamantane structure but without the pentamethyl groups.

Uniqueness

1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane is unique due to the presence of both sulfur atoms and pentamethyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

17749-59-6

Molecular Formula

C11H18S4

Molecular Weight

278.5 g/mol

IUPAC Name

1,3,5,7,9-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C11H18S4/c1-7-10(4)12-8(2)6-9(3,14-10)15-11(7,5)13-8/h7H,6H2,1-5H3

InChI Key

DCANKSDUFUXDOE-UHFFFAOYSA-N

SMILES

CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C

Canonical SMILES

CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C

Synonyms

1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane

Origin of Product

United States

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